3-Acetylphenyl 4-bromo-3-methoxybenzene-1-sulfonate
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Overview
Description
3-Acetylphenyl 4-bromo-3-methoxybenzene-1-sulfonate is an organic compound with the molecular formula C15H13BrO5S. This compound is characterized by the presence of an acetyl group, a bromine atom, a methoxy group, and a sulfonate group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylphenyl 4-bromo-3-methoxybenzene-1-sulfonate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Acetylphenyl 4-bromo-3-methoxybenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or a thiol.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can produce various substituted benzene derivatives.
Scientific Research Applications
3-Acetylphenyl 4-bromo-3-methoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetylphenyl 4-bromo-3-methoxybenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The acetyl group and the sulfonate group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The bromine atom and the methoxy group can also participate in various chemical interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetylphenyl 4-chloro-3-methoxybenzene-1-sulfonate
- 3-Acetylphenyl 4-fluoro-3-methoxybenzene-1-sulfonate
- 3-Acetylphenyl 4-iodo-3-methoxybenzene-1-sulfonate
Uniqueness
3-Acetylphenyl 4-bromo-3-methoxybenzene-1-sulfonate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. The combination of functional groups in this compound provides a versatile platform for various chemical transformations and applications in research and industry.
Properties
IUPAC Name |
(3-acetylphenyl) 4-bromo-3-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO5S/c1-10(17)11-4-3-5-12(8-11)21-22(18,19)13-6-7-14(16)15(9-13)20-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYDZTFWURSQNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=CC(=C(C=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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